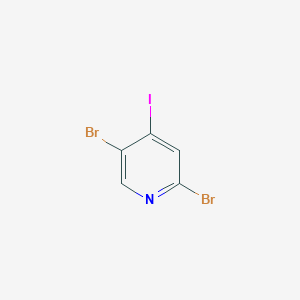

2,5-Dibromo-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAWIJLEDSUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,5-Dibromo-4-iodopyridine

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-iodopyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the , a highly functionalized and valuable heterocyclic building block. Pyridine scaffolds are central to medicinal chemistry and materials science, and the precise installation of multiple, distinct halogen atoms offers unparalleled synthetic versatility for subsequent cross-coupling reactions.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that balances theoretical mechanistic understanding with practical, field-proven experimental protocols. We will dissect the strategic synthesis of the key precursor, 2,5-dibromopyridine, and subsequently detail the regioselective iodination at the C4 position—a non-trivial transformation accomplished via a Directed ortho Metalation (DoM) strategy. Each step is explained with a focus on the underlying chemical principles, ensuring that the protocols are not merely recipes but self-validating systems grounded in established reactivity patterns.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern drug discovery, found in a multitude of FDA-approved therapeutics.[4] The introduction of halogen atoms onto this π-deficient heterocycle provides chemists with powerful synthetic handles to construct complex molecular architectures. Triply halogenated pyridines, such as this compound, are particularly valuable due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in transition metal-catalyzed cross-coupling reactions.[5][6] This inherent reactivity difference allows for a programmed, sequential functionalization of the pyridine core, enabling the efficient and controlled synthesis of 2,4,5-trisubstituted derivatives. Such compounds are instrumental in exploring chemical space for novel kinase inhibitors, agrochemicals, and functional organic materials.[1][3][7]

This guide focuses on a robust and logical pathway to access this compound, beginning with the synthesis of its immediate precursor, 2,5-dibromopyridine.

Synthesis of Key Precursor: 2,5-Dibromopyridine

A reliable supply of the 2,5-dibromopyridine precursor is paramount. While several routes exist[8][9], the Sandmeyer reaction, starting from the readily available 2-amino-5-bromopyridine, remains one of the most dependable and scalable methods.[10][11] This classical transformation involves the diazotization of the primary amine followed by displacement of the resulting diazonium salt with a bromide ion, typically from a copper(I) bromide catalyst.

Mechanistic Rationale: The Sandmeyer Reaction

The reaction proceeds in two key stages:

-

Diazotization: The primary amino group of 2-amino-5-bromopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a pyridine-2-diazonium salt. This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, a single-electron transfer mechanism facilitates the displacement of the diazonium group and the installation of the second bromine atom at the C2 position.[9][11]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

This protocol is adapted from established literature procedures.[9][10][11]

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 2-Amino-5-bromopyridine | 172.99 | 10.0 g | 57.8 mmol | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | ~40 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.38 g | 63.5 mmol | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 0.83 g | 5.78 mmol | 0.1 |

| Diethyl Ether | - | As needed | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Step-by-Step Procedure:

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (~25 mL). Cool the flask to 0 °C using an ice-salt bath.

-

Addition of Amine: Slowly add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) portion-wise to the stirred acid, ensuring the temperature remains below 5 °C.

-

Catalyst Addition: To the resulting slurry, add copper(I) bromide (0.83 g, 5.78 mmol).

-

Diazotization: Dissolve sodium nitrite (4.38 g, 63.5 mmol) in 10 mL of water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0–5 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1 hour, then let it warm slowly to room temperature and stir for 2 hours.

-

Workup: Carefully neutralize the reaction mixture by the slow, portion-wise addition of solid NaOH or dropwise addition of a concentrated NaOH solution, keeping the flask in an ice bath to manage the exotherm. Adjust the pH to ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from heptane or sublimation to afford 2,5-dibromopyridine as a white solid.

Core Synthesis: Regioselective Iodination via Directed ortho Metalation (DoM)

With 2,5-dibromopyridine in hand, the next critical step is the introduction of an iodine atom specifically at the C4 position. Standard electrophilic iodination methods lack the required regioselectivity. The most effective strategy is Directed ortho Metalation (DoM), a powerful technique for C-H functionalization in aromatic and heteroaromatic systems.[12][13][14]

Mechanistic Rationale: DoM of 2,5-Dibromopyridine

The DoM strategy relies on deprotonating the most acidic proton on the pyridine ring using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with an electrophile.

-

Deprotonation: In 2,5-dibromopyridine, the C4 proton is the most acidic. Its acidity is significantly enhanced by the strong inductive electron-withdrawing effects of the two flanking bromine atoms at C2 and C5. The C3 proton is less acidic, and the C6 proton is sterically hindered.

-

Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this transformation.[13] It is a poor nucleophile, minimizing the risk of addition to the pyridine ring, and is strong enough to deprotonate the C4 position efficiently at low temperatures (-78 °C).

-

Quenching: The resulting 2,5-dibromo-4-lithiopyridine intermediate is a potent nucleophile. It can be trapped ("quenched") by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to form the desired C-I bond.

Sources

- 1. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 2. Buy this compound | 1061357-86-5 [smolecule.com]

- 3. a2bchem.com [a2bchem.com]

- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 10. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromo-4-iodopyridine

Introduction: The Strategic Value of a Trihalogenated Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated heterocycles are indispensable building blocks. Among these, 2,5-Dibromo-4-iodopyridine emerges as a molecule of significant strategic importance. Its utility is rooted in the differential reactivity of its three halogen substituents, offering a programmable platform for sequential and site-selective functionalization. The pyridine core, a well-established "privileged scaffold" in medicinal chemistry, is rendered exceptionally versatile by the presence of two bromine atoms and a hypervalent iodine atom.

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. We will delve into the causality behind its selective reactivity in cornerstone reactions, present detailed experimental frameworks, and illustrate the logical workflows that enable its use in the construction of complex molecular architectures.

Part 1: Core Chemical and Physical Properties

A foundational understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1061357-86-5 | [1] |

| Molecular Formula | C₅H₂Br₂IN | |

| Molecular Weight | 362.79 g/mol | |

| Monoisotopic Mass | 360.75987 Da | |

| Appearance | Solid (Typical) | |

| XlogP (Predicted) | 3.2 |

Spectroscopic Fingerprints

Spectroscopic analysis provides an unambiguous structural confirmation of this compound.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characterized by its simplicity, showing two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. These typically appear as singlets or narrow doublets, depending on the solvent and resolution.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the pyridine scaffold and its halogen substituents. Key absorptions include aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The carbon-halogen (C-I, C-Br) stretching vibrations are found in the lower frequency "fingerprint" region, typically between 500-800 cm⁻¹.

Part 2: Synthesis of this compound

Plausible Synthetic Pathway via Diazotization

The logical precursor for this synthesis is 2,5-Dibromo-4-aminopyridine. The overall transformation involves converting the amino group into a diazonium salt, which is then displaced by an iodide nucleophile.

Caption: Plausible workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis of a Dibromo-iodopyridine Isomer

The following protocol, adapted from the synthesis of the isomeric 3,5-dibromo-4-iodopyridine, serves as an expert guide for researchers aiming to synthesize the target compound.[2]

-

Reaction Setup: In a three-necked flask, add 40% sulfuric acid. At 15°C, add 3,5-dibromo-4-aminopyridine (1.0 eq) in portions.

-

Dissolution: Heat the mixture to 45°C and stir until all solids are dissolved.

-

Cooling: Cool the reaction flask to room temperature, then further cool to 0-5°C using an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0-3°C. After the addition is complete, stir for an additional 15 minutes.

-

Iodination: Prepare a solution of potassium iodide (1.0 eq) in water. Add this solution dropwise to the reaction mixture, keeping the temperature between 0-5°C.

-

Reaction Completion: After the addition, allow the reaction to proceed, potentially with gentle warming, until gas evolution (N₂) ceases.

-

Workup: Cool the reaction mixture and pour it into ice water. Neutralize carefully with an aqueous base (e.g., NaOH solution) to a pH of ~7.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield the pure product.[2]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the predictable and hierarchical reactivity of its carbon-halogen bonds. This allows for its use as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner.

The Principle of Regioselective Reactivity

In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst.[3] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy. This establishes a clear reactivity hierarchy:

C–I > C–Br > C–Cl [4]

For this compound, this principle is the cornerstone of its utility. The C4-I bond is significantly weaker and thus more reactive than the C2-Br and C5-Br bonds.[4] This allows for selective functionalization at the C-4 position under mild reaction conditions, leaving the two bromine atoms untouched for subsequent, more forcing transformations.

Caption: Logical relationship governing the selective coupling strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. When applied to this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-4 position.[5]

General Protocol for Selective Suzuki Coupling at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[5][6]

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80–100°C to ensure selectivity for the C-I bond.[4] Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

The Stille coupling offers an alternative, highly effective method for C-C bond formation using organostannane reagents.[7][8] The reaction proceeds with high chemoselectivity at the C-4 iodo position under mild conditions.[9]

General Protocol for Selective Stille Coupling at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[9]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2–5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the organostannane reagent (R-SnBu₃, 1.1–1.2 eq) via syringe.

-

Reaction: Heat the mixture to 80-100°C. Lower temperatures favor selectivity but may require longer reaction times.[9] Monitor by TLC or GC-MS.

-

Workup and Purification: Cool the reaction mixture. To remove tin byproducts, the mixture can be quenched with a saturated aqueous solution of KF and stirred vigorously for 1 hour before filtration through Celite®. The filtrate is then extracted, dried, and concentrated.[10] Purification is achieved via column chromatography.

The formation of C-N bonds is a cornerstone of drug development. The Buchwald-Hartwig amination allows for the selective coupling of primary or secondary amines at the C-4 position of this compound.[11][12]

General Protocol for Selective Buchwald-Hartwig Amination at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[6][13]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, XPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.4–2.0 equiv).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 80–110°C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][6]

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for halogenated aromatic compounds should be strictly followed. These compounds are typically classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its key chemical property—the pronounced reactivity difference between its iodo and bromo substituents—provides a reliable handle for regioselective functionalization. This allows chemists to employ a range of modern synthetic methods, including Suzuki, Stille, and Buchwald-Hartwig couplings, to selectively modify the C-4 position while preserving the C-2 and C-5 positions for subsequent transformations. This strategic advantage streamlines the synthesis of complex, polysubstituted pyridine derivatives, making this compound an invaluable tool for researchers in drug discovery and materials science.

References

-

RSC Publishing. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.

- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

-

ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.

- BenchChem. (2025).

- BenchChem. (2025).

-

ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Publications. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

- BenchChem. (2025).

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. (n.d.). Retrieved from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-iodopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique substitution pattern, featuring two bromine atoms and an iodine atom on the pyridine ring, offers a versatile scaffold for the development of novel molecules with tailored properties. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for complex molecular architectures. An understanding of the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of its key physical characteristics, supported by available data and insights into its molecular structure.

Core Molecular and Physical Characteristics

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These properties are foundational for its use in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂IN | [1][2] |

| Molecular Weight | 362.79 g/mol | [1][2] |

| CAS Number | 1061357-86-5 | [1][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥97.0% | [1] |

| Melting Point | Estimated range of 40-100°C | [2] |

| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | [2] |

Elucidation of Molecular Structure and Geometry

The molecular structure of this compound consists of a central pyridine ring substituted with bromine atoms at the 2 and 5 positions and an iodine atom at the 4 position. The presence of these three halogen atoms significantly influences the electronic distribution and geometry of the pyridine ring. The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen.[4] The molecular geometry is largely planar, a characteristic feature of the aromatic pyridine system.

The following diagram illustrates the logical relationship between the compound's identity and its fundamental properties.

Caption: Core identifiers and physical state of this compound.

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are not widely published, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] Predicted data based on analogous compounds provide valuable insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring at positions 3 and 6. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five signals, one for each of the five carbon atoms in the pyridine ring. The carbons directly bonded to the halogens (C-2, C-4, and C-5) will exhibit characteristic chemical shifts due to the electronegativity and heavy atom effects of bromine and iodine. The introduction of halogen atoms generally causes a downfield shift for the carbon to which they are attached.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its molecular structure. Key expected vibrations include:

-

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

-

Pyridine ring C=C and C=N stretching: Strong absorptions are expected in the 1600-1400 cm⁻¹ region.

-

C-Br and C-I stretching: These vibrations will appear in the fingerprint region, at lower wavenumbers.

The following diagram outlines the typical workflow for spectroscopic analysis of this compound.

Caption: A typical workflow for the spectroscopic characterization of this compound.

Solubility and Handling

The highly halogenated and aromatic nature of this compound dictates its solubility profile. It is characterized by its hydrophobicity, rendering it insoluble in water.[2] However, it exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are often employed as solvents in synthetic reactions involving this compound.[2]

When handling this compound, it is essential to adhere to standard laboratory safety protocols for halogenated organic compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, protected from light, to maintain its stability.

Conclusion

This compound is a key synthetic intermediate with a unique set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its molecular characteristics, spectroscopic profile, and solubility, offering a valuable resource for scientists working with this versatile compound. Further experimental determination of properties such as a precise melting point and quantitative solubility in a range of organic solvents would be beneficial for the scientific community.

References

-

Chapter - Properties of Perhalopyridines - Bentham Science Publisher. [Link]

Sources

2,5-Dibromo-4-iodopyridine CAS number 100523-96-4

An In-depth Technical Guide to 2-Bromo-4-iodopyridine (CAS No. 100523-96-4): A Strategic Building Block in Modern Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1] Among the vast array of substituted pyridines, halogenated intermediates offer unparalleled versatility for constructing complex molecular architectures. This guide focuses on 2-Bromo-4-iodopyridine (CAS No. 100523-96-4), a strategically important building block whose value lies in the distinct reactivity of its two halogen substituents.[1][2]

A Note on Nomenclature: While the topic specifies "2,5-Dibromo-4-iodopyridine," the provided CAS number, 100523-96-4, unequivocally corresponds to 2-Bromo-4-iodopyridine . This guide will address the latter, as it aligns with the provided CAS identifier and the substantial body of research associated with it.

The power of this reagent stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling chemists to perform selective functionalization at the 4-position while preserving the 2-bromo position for subsequent transformations.[1][3] This inherent regioselectivity streamlines synthetic pathways, minimizes the need for protecting groups, and accelerates the exploration of chemical space—critical advantages in drug discovery and process development.[3][4] This document provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 2-bromo-4-iodopyridine, complete with field-proven protocols and mechanistic insights.

Physicochemical Properties

2-Bromo-4-iodopyridine is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 100523-96-4 | [2] |

| Molecular Formula | C₅H₃BrIN | [2][5] |

| Molecular Weight | 283.89 g/mol | [2][5] |

| Appearance | White to pale cream or pale yellow crystalline powder | [2] |

| Melting Point | 59.0-68.0 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| SMILES String | BrC1=NC=CC(I)=C1 | [2] |

| InChI Key | HPKRNLGLZYOVJS-UHFFFAOYSA-N | [2] |

| Storage Temperature | Refrigerator (2°C - 8°C) | [6] |

Synthesis of 2-Bromo-4-iodopyridine

While multiple synthetic routes exist, a common and effective laboratory-scale method involves a "halogen dance" reaction, starting from the readily available 2-bromopyridine. This transformation relies on directed ortho-metalation followed by iodination.[2][7]

Representative Synthesis Protocol: Lithiation and Iodination of 2-Bromopyridine

This protocol is a representative, non-validated procedure based on established transformations for similar compounds and should be optimized for safety and yield.[2][8]

Objective: To synthesize 2-bromo-4-iodopyridine via regioselective iodination of 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Iodine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

LDA Preparation: In a flame-dried, multi-necked round-bottom flask under an inert nitrogen or argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).[8]

-

Lithiation of 2-Bromopyridine: To the freshly prepared LDA solution, slowly add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.[8] Causality: The strongly basic LDA abstracts the most acidic proton on the pyridine ring, which is at the C4 position, facilitated by the directing effect of the bromine and nitrogen atoms.

-

Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 1-2 hours at -78 °C.[8]

-

Quenching: Slowly warm the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[8]

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-bromo-4-iodopyridine.[2]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 2-bromo-4-iodopyridine is anchored in the predictable reactivity hierarchy of its halogen substituents in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[3][9] This allows for the selective elaboration of the C4-position, followed by a subsequent, often more forcing, reaction at the C2-position.

Caption: Sequential cross-coupling strategy using 2-bromo-4-iodopyridine.

This one-pot, sequential cross-coupling capability is highly efficient for generating libraries of 2,4-disubstituted pyridines, which are privileged structures in medicinal chemistry.[3]

Key Cross-Coupling Reactions & Protocols

The following protocols are generalized and should be optimized for specific substrates and scales.

Objective: To form a C-C bond at the C4-position by coupling with a boronic acid.

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-bromo-4-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.5 eq.).[2][9][10] Causality: A mild base is chosen to facilitate the transmetalation step while minimizing side reactions like debromination, which can be promoted by stronger bases.[9]

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a more active system like Pd₂(dba)₃ (2 mol%) with a ligand like SPhos (4 mol%).[2][9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[10]

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[9]

Objective: To form a C-C triple bond at the C4-position by coupling with a terminal alkyne.

Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide [CuI], 0.04-0.10 eq.).[2][10] Causality: The copper(I) co-catalyst is crucial for the Sonogashira mechanism; it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N, 2-3 eq.).[2][10]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.[2]

-

Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C until completion.[2][10]

-

Work-up and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[2]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-disubstituted pyridine core, readily accessible from 2-bromo-4-iodopyridine, is a privileged scaffold in drug discovery, particularly for the development of protein kinase inhibitors.[1][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[11]

For example, pyridine-based molecules have been developed as potent inhibitors of kinases in the p38 MAPK and NF-κB signaling pathways, which are key regulators of inflammation and cell survival.[4] The ability to rapidly and selectively introduce diverse substituents at the C2 and C4 positions of the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Caption: Simplified p38 MAPK signaling pathway and the role of inhibitors.

Safety and Handling

As a halogenated aromatic compound, 2-bromo-4-iodopyridine requires careful handling. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[12][13]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator.[12] Store away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

2-Bromo-4-iodopyridine has emerged as a strategically indispensable building block in organic synthesis. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides a reliable and efficient platform for regioselective, sequential functionalization. This capability allows researchers and drug development professionals to streamline the synthesis of complex 2,4-disubstituted pyridines, accelerating the discovery of novel therapeutic agents and functional materials.[4][15] By understanding its properties and reactivity, chemists can fully leverage this versatile intermediate to drive innovation across the chemical sciences.

References

- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure. Benchchem.

- SAFETY DATA SHEET - 2,5-Dibromopyridine. Fisher Scientific.

- 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research. ChemPacific.

- 2-Bromo-4-iodopyridine | 100523-96-4. Sigma-Aldrich.

- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.

- One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Applic

- SAFETY DATA SHEET - 4-Iodopyridine. Fisher Scientific.

- Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. Benchchem.

- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine

- Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.

- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

- 2-Bromo-4-iodopyridine synthesis. ChemicalBook.

- 2-Bromo-4-iodopyridine | 100523-96-4. Biosynth.

- 3,5-Dibromopyridine Safety D

- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-4-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-4-iodopyridine | 100523-96-4 | FB04183 | Biosynth [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,5-Dibromo-4-iodopyridine

Abstract

2,5-Dibromo-4-iodopyridine is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its unique trifunctional halogenation pattern on the pyridine scaffold imparts a highly desirable differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of its molecular architecture, detailed spectroscopic characterization, a robust synthetic protocol, and a discussion of the causality behind its versatile applications in the development of complex molecular targets.

Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics. The introduction of multiple halogen atoms onto this scaffold provides synthetic chemists with powerful handles for molecular elaboration through a variety of transition-metal-catalyzed cross-coupling reactions. This compound emerges as a particularly valuable intermediate due to the distinct reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bonds. This reactivity gradient allows for precise, regioselective functionalization at the 4-position, while leaving the 2- and 5-positions available for subsequent transformations. This inherent orthogonality is paramount for the efficient and controlled construction of complex, polysubstituted pyridine derivatives, streamlining synthetic routes and accelerating the discovery of novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a planar, aromatic pyridine ring. The carbon and nitrogen atoms of the ring are sp² hybridized, resulting in a characteristic hexagonal geometry.[1] This planarity is largely preserved despite the presence of three bulky halogen substituents.

Key Structural Features:

-

Halogen Positions: Bromine atoms are situated at the C-2 and C-5 positions, flanking the ring nitrogen, while a larger iodine atom occupies the C-4 position.[1]

-

Electronic Effects: All three halogen atoms are electron-withdrawing, which significantly lowers the electron density of the pyridine ring. This electronic modification influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the acidity of its conjugate acid.[1]

-

Steric Considerations: The presence of bulky bromine and iodine atoms can introduce minor steric strain, potentially causing slight deviations in the endocyclic bond angles from the ideal 120°. However, these steric effects do not compromise the overall planarity of the aromatic system.[1]

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1061357-86-5[2] |

| Molecular Formula | C₅H₂Br₂IN[3] |

| Molecular Weight | 362.79 g/mol |

| Monoisotopic Mass | 360.75986 Da[3] |

| Appearance | White to off-white solid |

| SMILES | C1=C(C(=CN=C1Br)Br)I[3] |

| InChIKey | JHAWIJLEDSUTBA-UHFFFAOYSA-N[3] |

Spectroscopic Characterization: A Validating Fingerprint

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on established principles and analysis of analogous structures, providing a reliable reference for researchers.[4]

Table 2: Summary of Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 8.4 ppm (H-6), ~ 8.1 ppm (H-3) |

| Multiplicity | Doublet (d) for both signals | |

| ¹³C NMR | Chemical Shift (δ) | ~153 (C-6), ~148 (C-3), ~144 (C-2), ~138 (C-5), ~98 (C-4) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1560 & 1440 (C=C/C=N ring stretch) |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ~361, 363, 365 (Complex isotopic pattern due to Br₂, I) |

Generalized Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4][5]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0-160 ppm) and a significantly larger number of scans are required.[5]

-

Data Processing: Process the raw data using a Fourier transform. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder.[5] Press the mixture into a transparent disc using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]

-

Analysis: Identify characteristic absorption bands corresponding to the aromatic ring and carbon-halogen bonds.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for an LC-MS or GC-MS system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.[4]

-

Analysis: Identify the molecular ion peak (M⁺) and analyze its unique isotopic pattern, which will be highly characteristic for a molecule containing two bromine atoms and one iodine atom.

Synthesis: An Illustrative Pathway

While various synthetic routes can be envisioned, a common and reliable strategy for preparing halo-pyridines of this nature involves the diazotization of a corresponding amino-pyridine precursor followed by a Sandmeyer-type reaction.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dibromo-4-aminopyridine

Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,5-dibromo-4-aminopyridine (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) diluted with water, ensuring the temperature remains below 5 °C. Stir until a homogeneous slurry is formed.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature strictly between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours or until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Applications in Drug Development

The synthetic power of this compound is rooted in the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[6][7] The C(4)-I bond is significantly more reactive, enabling selective functionalization at this position under milder conditions. This allows for a powerful sequential coupling strategy.

Causality of Reactivity:

-

Bond Dissociation Energy: The C-I bond has a lower bond dissociation energy (~210 kJ/mol) compared to the C-Br bond (~280 kJ/mol), making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.

-

Electronegativity: Iodine is less electronegative than bromine, resulting in a more polarized C-I bond that is more reactive towards the electron-rich Pd(0) catalyst.

This predictable regioselectivity is invaluable in drug discovery programs, where it is used to construct libraries of complex molecules for screening. It is a key building block in the synthesis of kinase inhibitors and other targeted therapies.[6][8]

Logical Flow: Sequential Cross-Coupling

Caption: Sequential functionalization of this compound.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a precisely engineered tool for advanced organic synthesis. Its molecular structure, characterized by a planar aromatic core and a strategic arrangement of three different halogen atoms, provides a foundation for predictable and selective chemical transformations. The inherent differential reactivity between its carbon-iodine and carbon-bromine bonds enables a powerful, sequential approach to the construction of complex, polysubstituted pyridines. This capability makes it an indispensable intermediate for researchers and scientists in drug development and materials science, facilitating the efficient synthesis of novel molecular architectures with significant therapeutic and technological potential.

References

- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Buy this compound | 1061357-86-5. Smolecule.

- 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research. ChemPacific.

- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.

- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv

- Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide. Benchchem.

- This compound (C5H2Br2IN). PubChemLite.

- This compound;CAS No.:1061357-86-5. ChemShuttle.

Sources

- 1. Buy this compound | 1061357-86-5 [smolecule.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. PubChemLite - this compound (C5H2Br2IN) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

A Technical Guide to the Solubility of 2,5-Dibromo-4-iodopyridine for Drug Discovery and Development

Introduction: The Critical Role of Solubility in the Application of 2,5-Dibromo-4-iodopyridine

This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, possessing two bromine atoms and one iodine atom on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures through selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a programmed, stepwise introduction of substituents, making it a valuable intermediate in the development of novel therapeutic agents.

However, the successful application of this compound in any synthetic protocol is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in a range of organic solvents is paramount for reaction setup, optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the known solubility profile of this compound, and more importantly, equips researchers with the experimental framework to determine its quantitative solubility, ensuring reproducible and successful outcomes in the laboratory.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The presence of three halogen atoms on the pyridine ring significantly influences its polarity, lipophilicity, and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂IN | [1] |

| Molecular Weight | 362.79 g/mol | [1] |

| Appearance | Crystalline solid | Inferred from similar compounds |

| Predicted XlogP | 3.2 | [2] |

The high molecular weight and the presence of both bromine and iodine atoms contribute to strong van der Waals forces and potentially halogen bonding, influencing how the molecule interacts with solvent molecules. The predicted XlogP value of 3.2 suggests a significant nonpolar character, which is consistent with its observed solubility profile.[2]

Qualitative Solubility Profile of this compound

While quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, a qualitative understanding can be derived from supplier information and the behavior of structurally similar compounds.[1] The highly halogenated and aromatic nature of the molecule dictates its solubility.[1]

| Solvent Category | Examples | Expected Solubility | Rationale |

| Water | H₂O | Insoluble | The hydrophobic character of the heavily halogenated aromatic ring dominates, leading to poor interaction with the highly polar water molecules.[1] |

| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the overall lipophilicity of the molecule limits extensive solvation.[1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good Solubility | These solvents possess large dipole moments and can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a hydrogen-bonding network. DMSO, in particular, is an excellent solvent for a wide array of organic compounds.[1][2] |

| Nonpolar Solvents | Hexane, Toluene | Poor to Insoluble | While the molecule has nonpolar characteristics, the polarity of the pyridine ring and the C-halogen bonds require a solvent with some degree of polarity for effective dissolution. |

This qualitative assessment is invaluable for initial solvent screening for chemical reactions and analytical method development. For instance, the good solubility in DMSO and DMF makes these solvents suitable choices for reaction media in cross-coupling reactions.[1]

Quantitative Solubility Determination: An Experimental Protocol

Given the absence of published quantitative data, the following section provides a robust, self-validating experimental protocol based on the widely accepted "shake-flask" method.[3] This method allows researchers to generate precise and reliable solubility data in their solvent systems of interest.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[3] At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound at that temperature. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation:

-

To a series of 2 mL glass vials (in triplicate for each solvent), add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Accurately add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility determination) to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration, taking into account the dilution factor.

-

Safety and Handling Considerations for Halogenated Pyridines

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling halogenated pyridines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[3]

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current lack of quantitative data by empowering researchers with a robust experimental protocol. A thorough understanding and a quantitative measure of solubility are not merely academic exercises; they are critical parameters that influence the efficiency of synthetic transformations, the success of purification strategies, and the feasibility of formulation development. By following the detailed methodology outlined herein, researchers and drug development professionals can generate the precise solubility data required to unlock the full potential of this versatile building block in their scientific endeavors. Further studies to determine the temperature dependence of solubility would provide valuable thermodynamic insights and enhance the utility of this compound in process chemistry.

References

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-iodopyridine. Retrieved from [Link]

-

PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H2Br2IN). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Washington. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

Sources

Foreword: The Critical Role of Stability in Synthetically Versatile Intermediates

An In-depth Technical Guide to the Stability of 2,5-Dibromo-4-iodopyridine

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out for its unique substitution pattern, offering a trifecta of reactive sites that can be selectively functionalized. The differential reactivity of the carbon-iodine bond versus the two carbon-bromine bonds provides a powerful tool for sequential cross-coupling reactions, enabling the construction of complex molecular architectures. However, the very reactivity that makes this molecule a valuable synthetic intermediate also predisposes it to degradation. A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for reliable process development, accurate analytical measurements, and the synthesis of high-purity final products. This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, offering both mechanistic insights and actionable experimental protocols for its assessment.

Physicochemical Profile and Intrinsic Stability

This compound is a crystalline solid whose stability is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is further influenced by the strong electron-withdrawing effects of three halogen substituents.[1] This electronic environment, coupled with the inherent properties of carbon-halogen bonds, dictates its reactivity and degradation pathways.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₂Br₂IN | [1] |

| Molecular Weight | 362.79 g/mol | [1] |

| Appearance | White to yellow or orange crystalline powder | Inferred from similar compounds[2] |

| Ring Planarity | The pyridine ring maintains its planarity. | [1] |

| Electronic Effects | Halogens act as strong electron-withdrawing groups. | [1] |

The key to its synthetic utility and a primary concern for its stability is the hierarchy of carbon-halogen bond reactivity: C-I > C-Br > C-Cl.[3] The carbon-iodine bond is significantly weaker and more susceptible to both oxidative addition in cross-coupling reactions and homolytic cleavage upon exposure to energy, such as light. Furthermore, the presence of multiple bulky halogen atoms introduces steric strain and can lower the overall thermal stability compared to simpler pyridine derivatives.[1]

Forced Degradation Studies: A Framework for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation or stress testing study is essential.[4][5][6][7] This involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage to accelerate degradation and identify potential degradation products.[4][7] A typical forced degradation workflow is designed to probe susceptibility to key environmental factors.

Caption: General workflow for forced degradation studies.

Key Degradation Pathways and Influencing Factors

Photostability

Halogenated aromatic compounds, particularly iodo-derivatives, are frequently sensitive to light.[8] Exposure to UV or near-UV light can provide sufficient energy to induce homolytic cleavage of the C-I bond, which is the weakest of the carbon-halogen bonds present. This generates a pyridyl radical and an iodine radical, which can initiate a cascade of secondary reactions, including hydrogen abstraction from a solvent or another molecule to form 2,5-dibromopyridine, or dimerization.

Potential Photodegradation Pathway:

Caption: Proposed photolytic degradation pathway.

Protocol 1: Photostability Testing (ICH Q1B Guideline)

-

Objective: To assess the stability of this compound upon exposure to light.

-

Apparatus: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps.

-

Procedure:

-

Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable transparent container (e.g., quartz dish). Prepare a dark control by wrapping an identical sample in aluminum foil.

-

Sample Preparation (Solution State): Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water). Place in a transparent container (e.g., quartz cuvette). Prepare a dark control wrapped in aluminum foil.

-

Exposure: Place all samples (exposed and dark controls) in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time points, withdraw samples. Analyze both the exposed and dark control samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Causality: The dark control is crucial to differentiate between degradation caused by light versus thermal effects, as the chamber can generate heat. Using a stability-indicating HPLC method ensures that any degradant peaks do not co-elute with the parent peak, allowing for accurate quantification.

Thermal Stability

The presence of multiple halogen substituents is known to reduce the thermal stability of aromatic compounds.[1] Thermogravimetric Analysis (TGA) is the standard method to determine the temperature at which the compound begins to decompose.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature of this compound.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the compound into a TGA pan (e.g., alumina).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

-

Causality: Heating under an inert atmosphere ensures that the observed weight loss is due to thermal decomposition (e.g., fragmentation, sublimation) rather than oxidation. A constant heating rate provides reproducible and comparable data.

Hydrolytic Stability

The stability of this compound in aqueous media is highly dependent on pH. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electron density of the ring and potentially affect the stability of the C-halogen bonds. Under basic conditions, the compound may be susceptible to nucleophilic aromatic substitution, where a halogen atom (likely iodine) is displaced by a hydroxide ion to form a hydroxypyridine derivative.

Protocol 3: Hydrolytic Stability Assessment

-

Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.

-

Apparatus: Temperature-controlled bath or incubator, pH meter, validated stability-indicating HPLC system.

-

Procedure:

-

Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2 using 0.1 M HCl; pH 7.0 using a phosphate buffer; pH 9.0 using a borate buffer).

-

Sample Preparation: Prepare solutions of the compound at a known concentration in each pH buffer. A co-solvent like acetonitrile or methanol may be required if the compound's aqueous solubility is low.

-

Incubation: Store the solutions at a controlled temperature (e.g., 40 °C or 50 °C) and protect them from light.

-

Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before injection if necessary to prevent damage to the HPLC column. Analyze by HPLC to determine the remaining concentration of the parent compound.[5]

-

-

Causality: Conducting the study at an elevated temperature accelerates the degradation process, allowing for stability assessment in a shorter timeframe.[4] Analyzing samples over a time course allows for the determination of degradation kinetics.

Oxidative Stability

The pyridine ring, while electron-deficient, can still be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of easily oxidizable functionalities is not obvious in the structure, but forced degradation with a strong oxidizing agent is a standard part of stability testing.

Protocol 4: Oxidative Degradation Study

-

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

-

Procedure:

-

Sample Preparation: Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: The reaction can be performed at room temperature or gently heated (e.g., 40 °C) to accelerate the reaction.[5]

-

Analysis: Monitor the reaction over time using HPLC. Compare the chromatogram to a control sample (compound in solvent without H₂O₂) to identify degradation products.

-

-

Causality: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies because it can mimic oxidative conditions that a drug substance might encounter.[5]

Summary of Stability Profile and Recommended Handling

Based on its structure and data from analogous compounds, this compound should be regarded as a sensitive molecule. Proper handling and storage are paramount to maintaining its purity and integrity.

| Condition | Stability Concern | Recommended Procedure | Rationale |

| Light | High | Store in amber, light-tight containers.[8] | Prevents photolytic cleavage of the C-I bond. |

| Air/Oxidation | Moderate | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture. |

| Temperature | Moderate | Store at 2-8 °C.[9] | Reduces the rate of potential thermal degradation pathways. |

| Moisture/pH | High | Handle under dry conditions. Avoid contact with strong acids or bases. | Protects against hydrolysis and pH-mediated degradation. |

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly tied to its purity. Its stability is compromised by its sensitivity to light, potential for thermal degradation, and susceptibility to hydrolysis under basic conditions. Researchers, scientists, and drug development professionals must implement stringent handling and storage protocols, including refrigeration, protection from light, and the use of an inert atmosphere. The forced degradation methodologies outlined in this guide provide a robust framework for assessing its stability, identifying potential degradants, and ensuring the reliability of synthetic processes that depend on this versatile building block.

References

-

Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine. Retrieved from [Link]

- Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [Link]

-

Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-